molecular formula C10H16N2O3 B13643289 Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate

Cat. No.: B13643289
M. Wt: 212.25 g/mol
InChI Key: ZDKSDALJIXEHOP-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate is an organic compound with the molecular formula C10H16N2O3. It is a solid substance that is soluble in organic solvents such as methanol and dichloromethane. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate typically involves the reaction of N-protected methylpyrrolamine with tert-butyl methacrylate in an anhydrous solvent. The reaction usually requires a catalyst and appropriate solvents to proceed efficiently. The specific reaction conditions can be adjusted and optimized based on the experimental requirements .

Chemical Reactions Analysis

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to yield various reduced forms.

    Substitution: The compound can undergo substitution reactions with different reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4,6-7H,5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKSDALJIXEHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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